2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

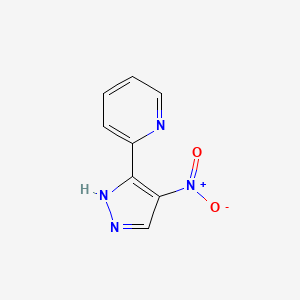

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitro-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKGZAPVVJYLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595713 | |

| Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192711-20-9 | |

| Record name | 2-(4-Nitro-1H-pyrazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192711-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitro-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, established synthesis and purification protocols, detailed spectroscopic characterization, and its reactivity. Furthermore, this guide will explore its current and potential applications, particularly its role as a versatile building block in the development of novel therapeutic agents, such as kinase inhibitors.[1] Safety protocols and handling procedures are also discussed. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Strategic Importance

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[2][3][4] Pyrazoles are a cornerstone in drug development due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The title compound uniquely combines the functionalities of a pyridine ring and a 4-nitropyrazole moiety. The pyridine ring is a common feature in many pharmaceuticals, influencing solubility and bioavailability, while the 4-nitropyrazole core provides a reactive handle for further chemical modifications and contributes to the molecule's electronic properties.[1][5] This strategic combination makes this compound a valuable intermediate for creating diverse molecular libraries aimed at discovering new bioactive molecules.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in research and synthesis.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | ChemScene[6] |

| CAS Number | 192711-20-9 | ChemScene, MySkinRecipes[1][6] |

| Molecular Formula | C₈H₆N₄O₂ | ChemScene, MySkinRecipes[1][6] |

| Molecular Weight | 190.16 g/mol | ChemScene, MySkinRecipes[1][6] |

| SMILES | O=[O-] | ChemScene[6] |

| Appearance | Yellow to orange crystals or powder (predicted for 4-nitropyrazole) | Chemical Supplier Data[7] |

| Boiling Point | 433.0 ± 30.0 °C (Predicted) | MySkinRecipes[1] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[1] |

| Topological Polar Surface Area (TPSA) | 84.71 Ų | ChemScene[6] |

| LogP | 1.3799 | ChemScene[6] |

| Hydrogen Bond Acceptors | 4 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[2][4] While specific, detailed synthesis procedures for this compound are not extensively published in peer-reviewed journals, a general and plausible synthetic strategy involves the nitration of a precursor molecule, 2-(1H-pyrazol-3-yl)pyridine.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole-pyridine core, followed by regioselective nitration. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for pyrazole nitration.[8] Caution: Nitration reactions are highly exothermic and require strict temperature control and appropriate safety precautions.

-

Reaction Setup: To a cooled (0 °C) solution of 2-(1H-pyrazol-3-yl)pyridine (1 eq) in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Reaction Execution: Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.

-

Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[8]

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the pyridine and pyrazole protons. The pyrazole C-H proton signal would likely be a singlet at a downfield chemical shift due to the electronic effects of the adjacent rings and the nitro group. The pyridine protons would appear as a set of multiplets in the aromatic region. The N-H proton of the pyrazole ring would appear as a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the molecular formula C₈H₆N₄O₂. The carbon atom attached to the nitro group (C4 of the pyrazole) would be significantly deshielded.

-

FT-IR: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at an m/z of approximately 190.05, consistent with the molecular weight of 190.16 g/mol .[6][9]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key structural components: the acidic pyrazole N-H, the electron-deficient pyridine ring, and the versatile nitro group.

Caption: Key reactivity pathways for chemical derivatization.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions to introduce various substituents.

-

Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amino group (NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amine is a versatile intermediate for constructing more complex molecules, such as amides, sulfonamides, or for building fused ring systems.

-

C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H functionalization of pyrazole rings.[10] The C5-H of the pyrazole ring in this molecule could be a target for such reactions, allowing for the introduction of aryl or other groups.[10]

-

Coordination Chemistry: The nitrogen atoms in both the pyrazole and pyridine rings can act as ligands, coordinating with metal ions. This property is relevant for applications in materials science, such as the development of fluorescent probes or catalysts.[1][11]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a highly valuable scaffold in several areas of research.

Kinase Inhibitors for Cancer Therapy

A primary application of this compound is as an intermediate in the synthesis of kinase inhibitors for cancer treatment.[1] Many FDA-approved kinase inhibitors feature pyrazole or pyridine cores. The general structure of this molecule provides a framework that can be elaborated to target the ATP-binding site of various kinases.

The synthetic utility lies in the conversion of the nitro group to an amine. This amine can then be functionalized to introduce side chains that interact with specific amino acid residues in the kinase active site, thereby achieving potency and selectivity.

Caption: Workflow for developing kinase inhibitors from the title compound.

Agrochemicals

The pyrazole scaffold is also prominent in the agrochemical industry.[1] This compound can serve as a building block for creating novel pesticides and herbicides. The specific biological targets in pests or weeds can be engaged by derivatives synthesized from this versatile intermediate.[1]

Materials Science

Due to its ability to coordinate with metal ions, derivatives of this compound are being explored in materials science.[1][11] Potential applications include the development of fluorescent probes for metal ion detection and the creation of novel sensor materials.[1]

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and ignition sources. It is often stored under an inert atmosphere like nitrogen to ensure stability.[6]

-

Toxicity: While specific toxicity data is not widely available, related nitropyrazole compounds can be energetic and potentially explosive under heat or shock.[7] It should be treated as a hazardous material.

Conclusion

This compound is a heterocyclic compound with significant synthetic potential. Its unique combination of a pyridine ring and a functionalizable nitropyrazole core makes it a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

- This compound. MySkinRecipes. [Link]

- Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Review: biologically active pyrazole deriv

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- 4-Nitropyrazole (CAS No: 2075-46-9). Chemical Supplier Website. [Link]

- Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

- Regioselective and Guided C–H Activation of 4-Nitropyrazoles.

- Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. Ivy Fine Chemicals. [Link]

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]

- 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. [Link]

- This compound. PubChemLite. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 9. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a plausible synthetic pathway, methods for its characterization, and explores its potential as a kinase inhibitor for therapeutic applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the field of oncology.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

A particularly important application of pyrazole-containing compounds is in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazole moiety can act as a bioisostere for other functional groups and can form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.[4] The addition of a nitro group to the pyrazole ring can further modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets.

This guide focuses on this compound, a molecule that combines the established kinase-inhibiting potential of the pyrazole core with the coordinating properties of a pyridine ring and the electron-withdrawing nature of a nitro group.

Synthesis of this compound: A Proposed Two-Step Approach

A robust and efficient synthesis of this compound is crucial for its further investigation and development. Based on established synthetic methodologies for similar pyrazole derivatives, a two-step synthetic pathway is proposed. This involves the initial synthesis of the precursor molecule, 2-(1H-pyrazol-3-yl)pyridine, followed by its regioselective nitration.

Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

The synthesis of the pyrazole precursor can be achieved through a Claisen-Schmidt condensation followed by a cyclization reaction.

Diagram of the Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

Caption: Proposed synthetic route for 2-(1H-pyrazol-3-yl)pyridine.

Experimental Protocol:

A detailed protocol for the synthesis of 2-(1H-pyrazol-3-yl)pyridine from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is as follows:

-

Reaction Setup: Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) in ethanol (3.3 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (2 mL) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes.[5]

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature.

-

Isolation: Remove the solvent under vacuum to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure 2-(1H-pyrazol-3-yl)pyridine.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for this type of reaction as it effectively dissolves both the enaminone intermediate and hydrazine hydrate, and its boiling point is suitable for the reaction temperature.

-

Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

-

Heating: Heating the reaction mixture provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 2: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

The second step involves the regioselective nitration of the pyrazole ring at the 4-position.

Diagram of the Nitration of 2-(1H-Pyrazol-3-yl)pyridine

Caption: Proposed nitration of 2-(1H-pyrazol-3-yl)pyridine.

Experimental Protocol:

A general procedure for the nitration of a pyrazole ring is as follows:

-

Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction Setup: Dissolve 2-(1H-pyrazol-3-yl)pyridine in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the solution of the pyrazole derivative, maintaining a low temperature.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC).[6]

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Causality and Regioselectivity:

-

Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. It also serves as a solvent for the reaction.

-

Regioselectivity: The nitration of pyrazoles is directed to the 4-position. This is because the C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The protonation of the pyridine nitrogen under the strongly acidic conditions deactivates the pyridine ring towards electrophilic substitution, thus favoring substitution on the pyrazole ring.[7][8]

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 192711-20-9 | [9] |

| Molecular Formula | C₈H₆N₄O₂ | [9] |

| Molecular Weight | 190.16 g/mol | [9] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | - |

Spectroscopic Data (Predicted and/or from related structures):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrazole, C=N and C=C stretching vibrations of the aromatic rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Therapeutic Potential as a Kinase Inhibitor

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the pyridine moiety can occupy the solvent-exposed region and be modified to improve selectivity and pharmacokinetic properties. The nitro group, being strongly electron-withdrawing, can influence the electronic distribution of the pyrazole ring, potentially enhancing its interaction with the target kinase.

Diagram of a Potential Kinase Binding Mode

Caption: Hypothetical binding mode of the compound in a kinase active site.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against a panel of kinases, a robust in vitro assay is required.

Experimental Protocol: Universal Fluorescence-Based Kinase Assay [9]

This protocol describes a common method for assessing kinase inhibition.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare assay buffer, kinase, substrate, and ATP solutions.

-

-

Assay Plate Preparation:

-

Dispense the test compound at various concentrations into a 384-well assay plate.

-

Add the kinase enzyme to each well.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the reaction and add a detection reagent (e.g., a phosphorylation-specific antibody).

-

Read the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Causality of Experimental Choices:

-

DMSO as Solvent: DMSO is a universal solvent for organic compounds and is compatible with most biological assays at low concentrations.

-

ATP: As the phosphate donor, ATP is essential for the kinase reaction.

-

Phosphorylation-Specific Antibody: This provides a highly specific method for detecting the product of the kinase reaction.

-

IC₅₀ Determination: This is a standard metric for quantifying the potency of an inhibitor.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its biological activities. Future work should focus on the optimization of the synthesis, comprehensive characterization of the compound, and its evaluation against a broad panel of kinases to identify specific targets. Structure-activity relationship (SAR) studies, guided by molecular modeling, will be crucial for designing more potent and selective analogs with improved drug-like properties. The insights gained from these studies will contribute to the advancement of pyrazole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques - Jetir.Org. (n.d.).

- Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine - IJRASET. (n.d.).

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).

- In vitro kinase assay - protocols.io. (2023, September 23).

- In vitro NLK Kinase Assay - PMC. (n.d.).

- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing. (n.d.).

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (2008).

- Synthesis of 3,5‐disubstituted and N‐3,4‐trisubstituted pyrazoline derivatives. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (n.d.).

- In vitro kinase assay - Bio-protocol. (2022, September 1).

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- (PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27).

- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ResearchGate. (n.d.).

- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019, September 14).

- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. (n.d.).

- (PDF) Nitropyrazoles (review) - ResearchGate. (2025, August 5).

- ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. - ResearchGate. (2025, August 7).

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Direct nitration of five membered heterocycles - Semantic Scholar. (n.d.).

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.).

- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. (n.d.).

- Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation. (2017, December 17).

- The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. - ResearchGate. (n.d.).

- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - NIH. (2021, April 5).

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 192711-20-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a pyridine and a nitropyrazole moiety, its structural elucidation relies on a multi-faceted spectroscopic approach. This document synthesizes data from established literature on its constituent fragments and related structures to present a comprehensive analytical profile, intended for researchers, scientists, and professionals in drug development.

The core of effective spectroscopic analysis lies not just in data acquisition, but in the robust interpretation of that data. The causality behind experimental choices and the interpretation of spectral features are explained herein, providing a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below, with numbering that will be used throughout this guide for NMR and structural discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~14.0 | broad singlet | - | 1-H (NH) | The acidic pyrazole N-H proton is typically broad and significantly downfield. |

| ~8.80 | singlet | - | 5-H | The sole proton on the nitropyrazole ring is expected to be a singlet and strongly deshielded by the adjacent nitro group and ring nitrogens.[3] |

| ~8.70 | doublet | ~4.5 | 6'-H | The proton ortho to the pyridine nitrogen is characteristically found at the lowest field in the pyridine spin system. |

| ~8.15 | triplet of doublets | ~7.8, 1.8 | 4'-H | This proton is coupled to 3'-H, 5'-H, and weakly to 6'-H, appearing as a complex multiplet. |

| ~7.95 | doublet | ~7.8 | 3'-H | The proton ortho to the pyrazole substituent is coupled to the adjacent 4'-H. |

| ~7.60 | triplet | ~6.2 | 5'-H | Coupled to both 4'-H and 6'-H, this proton appears as a triplet or triplet of doublets. |

Interpretation and Causality: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic N-H proton of the pyrazole ring, which might be broadened or exchanged in protic solvents like methanol. The predicted chemical shifts are based on additive effects. The pyridine ring protons are assigned based on characteristic pyridine spectra, where the α-protons (6'-H) are most deshielded, followed by the γ-proton (4'-H) and then the β-protons (3'-H, 5'-H).[4] The single proton on the pyrazole ring (5-H) is expected to be a sharp singlet and significantly downfield due to the powerful electron-withdrawing effect of the adjacent C4-nitro group.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150.5 | C2' | The carbon of the pyridine ring attached to the pyrazole is deshielded by the adjacent nitrogen.[5][6] |

| ~149.5 | C6' | The other carbon alpha to the pyridine nitrogen.[5][6] |

| ~145.0 | C3 | The pyrazole carbon attached to the pyridine ring. Its exact shift is influenced by both heterocyclic systems. |

| ~139.0 | C4 | The carbon bearing the nitro group is expected to be significantly deshielded.[7] |

| ~138.0 | C4' | The carbon at the para position relative to the pyridine nitrogen.[5][6] |

| ~129.0 | C5 | The sole CH carbon in the pyrazole ring.[7] |

| ~126.0 | C5' | Beta-carbon of the pyridine ring. |

| ~122.0 | C3' | Beta-carbon of the pyridine ring. |

Interpretation and Causality: The assignments are based on established data for pyridine and nitropyrazole derivatives.[5][6][7] Carbons directly attached to nitrogen atoms (C2', C6', C3, C5) or the electron-withdrawing nitro group (C4) are found at the lowest field (highest ppm). The distinction between the various pyridine carbons is based on well-documented patterns for 2-substituted pyridines.[5] The use of a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3200 - 3100 | Medium, Broad | N-H stretch | Characteristic of the pyrazole N-H bond.[3] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Vibrations from both pyridine and pyrazole rings. |

| ~1600 | Medium-Strong | C=N / C=C stretch | Aromatic ring stretching vibrations. |

| 1530 & 1350 | Strong | Asymmetric & Symmetric NO₂ stretch | These two strong bands are the hallmark of a nitro group.[3] |

Interpretation and Causality: The spectrum is expected to be dominated by the very strong, characteristic absorptions of the nitro group. The asymmetric stretch (~1530 cm⁻¹) and the symmetric stretch (~1350 cm⁻¹) are definitive identifiers.[3] The presence of a broad absorption above 3100 cm⁻¹ is indicative of the N-H group on the pyrazole ring. The region between 1400-1600 cm⁻¹ will contain several bands corresponding to the aromatic C=C and C=N stretching vibrations of both heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns can offer further structural clues.

Table 4: Predicted High-Resolution Mass Spectrometry (ESI-HRMS) Data

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

Data predicted based on molecular formula C₈H₆N₄O₂.[8]

Fragmentation Analysis: The fragmentation of nitropyrazoles is a subject of detailed study.[9] Under electron impact (EI) or collision-induced dissociation (CID) conditions, a logical fragmentation pathway can be predicted. The process often involves initial losses of small, stable molecules or radicals associated with the nitro group.

Caption: Predicted MS fragmentation pathway for this compound.

Interpretation and Causality: The primary and most indicative fragmentation is the loss of the nitro group (NO₂, 46 Da) to yield a stable cation at m/z 144.[9] This fragment, the 2-(1H-pyrazol-3-yl)pyridine cation, can then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, a common fragmentation pathway for nitrogen-containing heterocycles. Other initial losses, such as the loss of an oxygen atom (-O) or a nitric oxide radical (-NO), are also plausible.

Experimental Protocols

To ensure data reproducibility and integrity, standardized experimental protocols are essential.

Workflow: Spectroscopic Analysis of a Novel Compound

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 300-500 MHz NMR spectrometer. Standard parameters for acquisition and processing should be used.[10]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared spectrometer, typically scanning from 4000 to 400 cm⁻¹.

3. Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or other adducted species.[10]

References

- The Royal Society of Chemistry. (2015).

- El-Azhary, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 247-255.

- ChemScene. Product Page for this compound.

- PubChemLite. This compound.

- ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.

- MySkinRecipes. Product Page for this compound.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.

- Benchchem. Product Page for 2-(4-Iodo-1H-pyrazol-1-yl)pyridine.

- MDPI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. acrhem.org [acrhem.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Introduction

This compound, identified by CAS Number 192711-20-9, is a heterocyclic building block of significant interest in modern chemical research.[1][2] Its molecular structure, which fuses a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable intermediate in the synthesis of complex molecules. Primarily, it serves as a precursor in the development of kinase inhibitors for oncological applications and as a scaffold in the creation of novel agrochemicals.[1] The presence of the nitro group not only influences the electronic properties of the molecule but also provides a reactive handle for further chemical functionalization, rendering it a versatile tool in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering researchers and drug development professionals a foundational understanding of its properties. The methodologies for characterization are detailed to ensure scientific rigor and reproducibility.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. For this compound, many of these properties are derived from computational models, which provide reliable estimates for guiding experimental design.

Table 1: Summary of Molecular and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| CAS Number | 192711-20-9 | [2][3] |

| Predicted Boiling Point | 433.0 ± 30.0 °C | [1] |

| Predicted Density | 1.447 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area (TPSA) | 84.71 Ų | [2] |

| LogP (Predicted) | 1.3799 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

-

Expert Insight: The predicted LogP value of 1.3799 suggests a moderate degree of lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The Topological Polar Surface Area (TPSA) of 84.71 Ų is a key parameter in drug development, suggesting potential for cell permeability. The single hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the pyridine nitrogen, pyrazole nitrogens, and nitro oxygens) are crucial for understanding potential intermolecular interactions, such as binding to a biological target or crystal lattice formation.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of synthesized compounds. The following sections detail the standard techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are fundamental techniques for identifying the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[4]

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm assignments.

Caption: Workflow for NMR Spectroscopic Analysis.

While specific, experimentally verified spectra for this compound are not publicly available, the structure allows for the prediction of key features:

-

¹H NMR: One would expect to see distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. A downfield singlet corresponding to the C-H proton on the pyrazole ring is also anticipated. A broad singlet, characteristic of the N-H proton of the pyrazole, would likely appear at a lower field (δ > 10 ppm), and its position may be sensitive to solvent and concentration.[5]

-

¹³C NMR: Signals corresponding to the eight carbon atoms would be observed. Carbons attached to nitrogen atoms (in both pyridine and pyrazole rings) and the carbon bearing the nitro group would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

The key functional groups in this compound would produce characteristic absorption bands:

-

N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹ from the pyrazole N-H group.

-

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.

-

NO₂ Stretch: Two strong, characteristic bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The presence of these two intense absorptions is a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

-

Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the parent ion.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₇N₄O₂]⁺ | 191.05635 |

| [M+Na]⁺ | [C₈H₆N₄NaO₂]⁺ | 213.03829 |

| [M+K]⁺ | [C₈H₆KN₄O₂]⁺ | 229.01223 |

| [M-H]⁻ | [C₈H₅N₄O₂]⁻ | 189.04179 |

Data sourced from PubChem.[6]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding, which govern crystal packing.

-

Expert Insight: While a solved crystal structure for this compound is not available in the public domain, analysis of a related, more complex molecule, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provides valuable insight into the types of structural features one might expect.[7] In this related structure, the pyrazole ring is observed to be non-coplanar with the attached pyridine and nitrophenyl rings.[7] The crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, forming a two-dimensional network.[7] A similar interplay of hydrogen bonding involving the pyrazole N-H and the nitro group's oxygen atoms would be anticipated in the crystal structure of this compound.

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Storage and Handling

Proper storage is essential to maintain the integrity and purity of the compound. Commercial suppliers recommend storing this compound at either 2-8°C or room temperature, under a nitrogen atmosphere.[1][2] This indicates that the compound may be sensitive to air, moisture, or prolonged exposure to higher temperatures.

Conclusion

This compound is a compound with well-defined, albeit largely predicted, physical characteristics. Its molecular structure gives rise to distinct spectroscopic signatures that are crucial for its identification and quality control. The predicted physicochemical properties provide a solid basis for its application in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemical development. While direct experimental data for some properties, such as its crystal structure and melting point, are not widely published, established analytical workflows provide a clear path for researchers to determine these characteristics empirically. This guide consolidates the available information to provide a robust technical foundation for professionals working with this important chemical intermediate.

References

- This compound. MySkinRecipes. [Link]

- Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- This compound. PubChemLite. [Link]

- 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine | C8H5N5O4. PubChem. [Link]

- 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3. PubChem. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]

- Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. Ivy Fine Chemicals. [Link]

- Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. [Link]

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH) - PubMed Central. [Link]

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. ivychem.com [ivychem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: A Technical Guide for Preclinical Investigation

Introduction: The Promise of Pyrazole-Pyridine Scaffolds in Drug Discovery

The confluence of pyrazole and pyridine rings within a single molecular framework presents a compelling starting point for the development of novel therapeutic agents. Pyrazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse and significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyridine moiety, another cornerstone in medicinal chemistry, is a common feature in numerous approved drugs and is known to enhance molecular interactions with biological targets.[4] The subject of this guide, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, combines these privileged scaffolds with a nitro group, a functional moiety that can profoundly influence biological activity, often enhancing antimicrobial effects or acting as a bio-reductive trigger in hypoxic cancer cells.[5][6]

This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon structure-activity relationships from analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the preclinical evaluation of this promising molecule. We will delve into its potential as an anticancer, antimicrobial, and antiparasitic agent, providing detailed, step-by-step methodologies for its investigation.

Part 1: Anticancer Potential - Targeting Uncontrolled Cell Proliferation

The pyrazole core is a prominent feature in numerous kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[7][8][9] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[10] The structural resemblance of this compound to known kinase inhibitors suggests its potential to interfere with these critical cancer-driving pathways.[11][12] Furthermore, nitropyrazole derivatives have been investigated for their cytotoxic effects, which may be linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5]

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that this compound may exert its anticancer effects by inhibiting the activity of key oncogenic kinases. The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, while the aromatic systems can engage in pi-stacking interactions within the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates and halting signal transduction.

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a primary cytotoxicity screening against a panel of human cancer cell lines is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])[13][14]

-

Normal human cell line (e.g., fibroblasts) for selectivity assessment[15]

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cell lines in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay (MTT):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116, HepG2, Normal Fibroblasts |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48-72 hours |

| Assay | MTT or equivalent |

| Endpoint | IC50 (Half-maximal inhibitory concentration) |

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The pyrazole and pyridine moieties are integral components of numerous compounds with demonstrated antibacterial and antifungal activities.[16][17][18][19] The presence of a nitro group can further enhance this activity, as seen in nitroimidazole drugs like metronidazole.[20] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial agent.

Proposed Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of pyrazole-pyridine compounds can be multifaceted, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The nitro group can be reduced within microbial cells to form cytotoxic radicals that damage cellular components.

Caption: Experimental workflow for assessing antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[17]

-

Fungal strains: Candida albicans (yeast), Aspergillus niger (mold)[18][21]

-

This compound

-

DMSO

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Compound Dilution: Prepare a series of twofold dilutions of the compound in the respective broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans, A. niger |

| Method | Broth Microdilution |

| Medium | MHB (bacteria), RPMI-1640 (fungi) |

| Incubation | 24-48 hours |

| Endpoint | MIC (Minimum Inhibitory Concentration) |

Part 3: Antiparasitic Potential - A Neglected Disease Frontier

Pyrazole-containing compounds have shown promising activity against various parasites, including Trichomonas vaginalis, Entamoeba invadens, and Trypanosoma cruzi.[20][22][23] The structural features of this compound align with those of known antiparasitic agents, making this an important area for investigation.

Proposed Mechanism of Action: Targeting Parasite-Specific Pathways

The mechanism of antiparasitic action could involve the inhibition of parasite-specific enzymes, such as cysteine proteases in Trypanosoma cruzi, or the generation of cytotoxic nitro-radicals within the anaerobic or microaerophilic environments inhabited by many parasites.[22]

Experimental Protocol: In Vitro Antiprotozoal Assay

An in vitro assay using a representative protozoan parasite, such as Trypanosoma cruzi (the causative agent of Chagas disease), can be employed to assess the antiparasitic potential of the compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Trypanosoma cruzi.

Materials:

-

Trypanosoma cruzi trypomastigotes

-

Mammalian host cells (e.g., L6 cells)

-

This compound

-

DMSO

-

Liver Infusion Tryptose (LIT) medium

-

Cell culture medium

-

Beta-galactosidase substrate (e.g., chlorophenol red-β-D-galactopyranoside)

-

96-well plates

-

Microplate reader

-

Reference drug (e.g., benznidazole)

Procedure:

-

Host Cell Culture: Culture L6 cells in appropriate medium in 96-well plates.

-

Infection: Infect the L6 cells with T. cruzi trypomastigotes.

-

Treatment: After infection, add serial dilutions of the compound to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Parasite Viability Assay:

-

Lyse the cells and add the β-galactosidase substrate.

-

Measure the absorbance to quantify the amount of viable parasites.

-

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration and determine the EC50 value.

| Parameter | Description |

| Parasite | Trypanosoma cruzi |

| Host Cells | L6 cells |

| Assay | Beta-galactosidase-based viability assay |

| Incubation Time | 48-72 hours |

| Endpoint | EC50 (Half-maximal effective concentration) |

Conclusion and Future Directions

This technical guide outlines a strategic approach to unveiling the potential biological activities of this compound. Based on the well-documented pharmacological profiles of its constituent pyrazole, pyridine, and nitro moieties, this compound holds significant promise as a lead for the development of novel anticancer, antimicrobial, and antiparasitic agents. The detailed experimental protocols provided herein offer a robust framework for its initial preclinical evaluation. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and preliminary toxicology assessments. The exploration of this compound and its analogues could pave the way for new therapeutic interventions for a range of challenging diseases.

References

- García, G., et al. (1988). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine and Parasitology, 82(3), 257-262. [Link]

- Lara, L. S., et al. (2024). Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi. Current Medicinal Chemistry. [Link]

- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

- Gomaa, A. M., et al. (2021).

- Gomaa, A. M., et al. (2021).

- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(12), 4789. [Link]

- Vlachova, J., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

- Lara, L. S., et al. (2023). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. International Journal of Molecular Sciences, 24(7), 6345. [Link]

- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...[Link]

- Neuroquantology. (2022).

- Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6549. [Link]

- Chemi, G., et al. (2019).

- Abuelizz, H. A., & Marzouk, M. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2016, 1-7. [Link]

- Singh, U. P., & Bhat, H. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 275-293. [Link]

- ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. [Link]

- Thatavarthi, P. (2019). One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones. International Journal of Pharmaceutical Sciences and Nanotechnology, 12(1), 4427-4434. [Link]

- Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

- El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(4), 3535-3550. [Link]

- ResearchGate. (n.d.). Antifungal activity of substituted pyrazoles (4a-4i) against Aspergillus niger. [Link]

- Ghorab, M. M., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

- ResearchGate. (n.d.).

- Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2583820. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Hafez, H. N., et al. (2016).

- Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. [Link]

- RJPN. (n.d.).

- ResearchGate. (n.d.). (PDF) IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. [Link]

- ResearchGate. (n.d.). Pyrazole, isoxazole, and pyridine anticancer agents. [Link]

- El-Gamal, M. I., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]... Molecules, 29(18), 4331. [Link]

- Al-Ostath, A. I., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Scientifica, 2022, 1-11. [Link]

- Arshad, M. N., et al. (2021). In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. Journal of Biomolecular Structure & Dynamics, 39(13), 4811-4826. [Link]

- Onwudiwe, D. C., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of the Indian Chemical Society, 97(10), 1639-1647. [Link]

- El-Sharkawy, M. A., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(51), 37475-37490. [Link]

- Chen, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1543. [Link]

- Faria, J. V., et al. (2017).

- ResearchGate. (n.d.).

- International Journal of Current Research and Review. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 178-185. [Link]

- ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. [Link]

- Quiroga, J., & Trilleras, J. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 20(10), 18698-18728. [Link]

- Sroka, W., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(19), 6549. [Link]20-3049/27/19/6549)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry offers a fertile ground for the discovery of novel therapeutic agents. The molecule 2-(4-nitro-1H-pyrazol-3-yl)pyridine is a compelling example, integrating the biologically versatile pyrazole and pyridine rings with the functionally significant nitro group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural components provide a strong basis for formulating evidence-based hypotheses regarding its mode of action. This technical guide synthesizes information from related chemical classes to propose two primary, plausible mechanisms of action: (1) Kinase Inhibition and (2) Bioreductive Activation as a Hypoxia-Targeted Prodrug . We will dissect the rationale behind each hypothesis and provide comprehensive, self-validating experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar nitro-heterocyclic compounds.

Introduction: Deconstructing the Pharmacological Potential

The structure of this compound is a deliberate amalgamation of three key pharmacophoric features, each with a rich history in drug discovery. Understanding these components is fundamental to hypothesizing its biological role.

-

The Pyrazole Core: The pyrazole ring is a five-membered diazole heterocycle recognized as a "privileged scaffold".[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] The metabolic stability of the pyrazole nucleus and its ability to act as a versatile scaffold for creating diverse molecular architectures make it a cornerstone of modern drug design.[1][5] Many approved drugs, particularly kinase inhibitors like Ibrutinib and Ruxolitinib, incorporate this moiety.[1]

-

The Pyridine Moiety: The linkage to a pyridine ring is also significant. The pyridine ring can serve as a hydrogen bond acceptor and engage in various interactions within protein binding pockets. The combination of pyrazole and pyridine rings is a known feature in a number of kinase inhibitors, suggesting a potential role in directing the molecule to the ATP-binding site of these enzymes.[6]

-

The Nitro Group: The electron-withdrawing nitro group is a critical functional component. In medicinal chemistry, nitroaromatic compounds are recognized for a range of activities.[7] Crucially, they can serve as prodrugs, particularly in the context of cancer therapy. The low oxygen (hypoxic) environment of solid tumors harbors elevated levels of nitroreductase enzymes, which can reduce the nitro group to cytotoxic species.[8][9] This offers a pathway for tumor-selective drug activation.

Given these structural alerts, we can move beyond generic activity predictions to formulate specific, testable mechanistic hypotheses.

Hypothesis I: A Kinase Inhibitor Targeting Proliferation Pathways

Our primary hypothesis is that this compound functions as a Type I or Type II kinase inhibitor . The pyridinyl-pyrazole scaffold is bioisosterically similar to structures found in numerous potent kinase inhibitors.[6][10] Kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of cancer and inflammatory diseases.

Proposed Target and Rationale

We hypothesize that this compound targets kinases within the mitogen-activated protein kinase (MAPK) cascade (e.g., p38, JNK) or other kinases implicated in cancer cell proliferation, such as TANK-binding kinase 1 (TBK1) .[6][11]

-

Structural Rationale: The 3-pyridyl-pyrazole motif can effectively mimic the hinge-binding interactions of the adenine region of ATP. The nitro group, while often associated with bioreduction, can also form strong electrostatic and hydrogen bonding interactions within an active site, potentially enhancing binding affinity and selectivity.[7]

-

Precedent: The development of 4-(pyrazol-3-yl)-pyridines as potent JNK inhibitors provides a strong precedent for this hypothesis.[6] Furthermore, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as novel and potent TBK1 inhibitors.[11]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential point of intervention within a generic kinase signaling cascade.

Caption: Hypothesized intervention of the compound in a kinase signaling cascade.

Experimental Validation Workflow

To rigorously test the kinase inhibition hypothesis, a multi-step, self-validating experimental workflow is required.

2.3.1. Workflow Diagram

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

2.3.2. Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, unbiased panel.

-

Methodology:

-

Synthesize and purify this compound to >98% purity.

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

-

Screen at a concentration of 1 µM against a panel of >400 human kinases.

-

The assay principle is typically a competition binding assay where the amount of compound bound to the kinase is quantified relative to a control ligand.

-

-

Data Analysis & Trustworthiness: Results are expressed as "% Control". A common hit threshold is <35% of control, indicating significant displacement of the control ligand. This is a primary screen; hits must be validated.

-

Causality: This unbiased approach avoids confirmation bias and can reveal unexpected targets, providing a comprehensive overview of the compound's selectivity.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

-